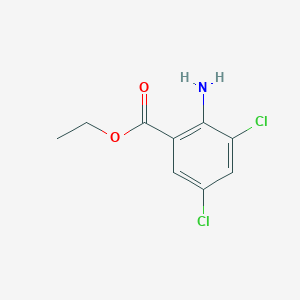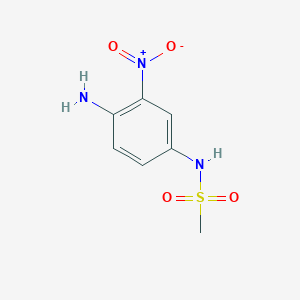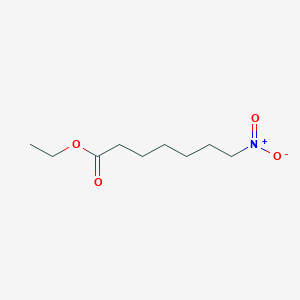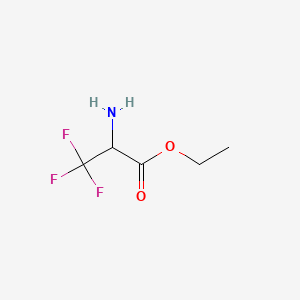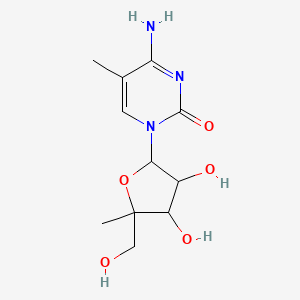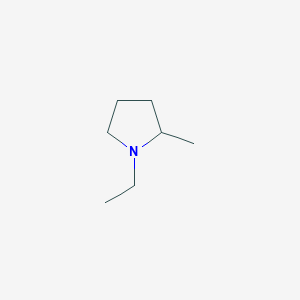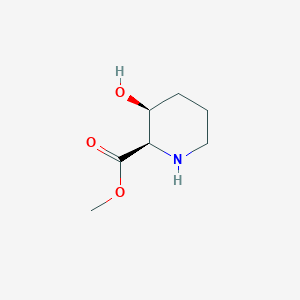
5-三氟甲基胞苷
描述
5-Trifluoromethylcytidine is a remarkable antiviral compound that demonstrates exceptional potency in research of RNA virus-induced infections . This compound can be used in flaviviruses and picornaviruses, including notorious hepatitis C and poliovirus . Its mechanism of action involves the inhibition of viral replication and cellular protein research and development .
Synthesis Analysis
The synthesis of 5-Trifluoromethylcytidine involves the transformation of underexploited 5-trifluoromethyluridine . The unique reactivity of the CF3 group in the aromatic ring allows the direct incorporation of several distinct C5-C carbon substituents .
Molecular Structure Analysis
The molecular formula of 5-Trifluoromethylcytidine is C10H12F3N3O5 . It is soluble in ethanol . The IUPAC name is 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one .
Chemical Reactions Analysis
The trifluoromethyl (TFM, -CF3) group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Trifluoromethylcytidine include a boiling point of 474.6±55.0°C at 760 mmHg, a melting point of 216-218°C (ethanol), and a density of 2.0±0.1 g/cm3 .
科学研究应用
1. 癌症研究和治疗
5-三氟甲基-2'-脱氧胞苷(F3methyl-dCyd)与四氢尿苷(H4Urd)联合用药已证明对小鼠腺癌 755 和刘易斯肺癌等实体瘤具有显着的疗效。与单独使用时相比,这种联合用药的疗效超过了其他氟化嘧啶。疗效提高归因于全身脱氨和分解代谢减少,以及由于肿瘤中胞苷脱氨酶水平升高而导致的肿瘤部位选择性转化。这表明了一种治疗具有胞苷脱氨酶水平升高的肿瘤(包括某些白血病和癌)的新方法。F3methyl-dCyd + H4Urd 可能允许采用 DNA 靶向方法,这与同时靶向 DNA 和 RNA 的当前氟化嘧啶形成对比 (Mekras, Boothman, & Greer, 1985)。
2. DNA 损伤检测
彗星试验是一种检测单个细胞中 DNA 损伤的灵敏方法,它利用胞嘧啶类似物 5-氮杂-2'-脱氧胞苷(5-aza-CdR)来研究人肺癌细胞中的 DNA 损伤诱导。该试验突出了胞嘧啶类似物(如 5-三氟甲基胞苷)在理解 DNA 损伤及其在癌症研究中的意义方面所扮演的角色 (Liao, McNutt, & Zhu, 2009)。
3. 基因组 DNA 研究
5-甲酰基-2'-脱氧胞苷(5fdC)是基因组 DNA 中天然存在的核碱基,通过 5-甲基胞苷(5mdC)的氧化产生。它在 TET 介导的 DNA 去甲基化途径中发挥作用,并通过改变基因组 DNA 的结构和稳定性来影响基因表达。对 5fdC 的研究,包括其形成、分布和生物学功能,提供了对 DNA 去甲基化和甲酰化胞苷衍生物在细胞中的功能作用的见解 (Zhang & Zhou, 2019)。
4. RNA 靶向技术
含有 2'-脱氧-5-三氟甲基尿苷和 2'-脱氧-5-三氟甲基胞苷的寡核苷酸已被合成并评估了其与 DNA 和 RNA 的结合亲和力。这些寡核苷酸与单链 RNA 形成的双链体的稳定性表明它们在各种 RNA 靶向技术中的潜在应用 (Ito, Matsuo, Ōsawa, & Hari, 2017)。
作用机制
安全和危害
属性
IUPAC Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O5/c11-10(12,13)3-1-16(9(20)15-7(3)14)8-6(19)5(18)4(2-17)21-8/h1,4-6,8,17-19H,2H2,(H2,14,15,20)/t4-,5-,6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDEYWPIGFRQM-UAKXSSHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


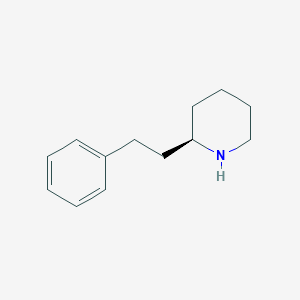
![Methyl 1-aminospiro[2.2]pentane-1-carboxylate](/img/structure/B3283200.png)
